GPR40 Full Agonism: Thiophene Scaffold Delivers 140% Eₘₐₓ Versus Phenyl Scaffold Baseline
In a systematic scaffold‑screening study, the 2,5‑disubstituted thiophenylpropanoic acid derivative 5d maintained the GPR40 agonistic activity of the phenyl parent compound 4 but increased the maximal efficacy (Eₘₐₓ) to 140% relative to the phenyl scaffold baseline [1]. This quantitatively establishes that the thiophen‑2‑ylpropanoic acid core confers full GPR40 agonism with superior efficacy compared to the phenylpropanoic acid core.
| Evidence Dimension | GPR40 maximal efficacy (Eₘₐₓ) |
|---|---|
| Target Compound Data | 140% (thiophene derivative 5d, relative to phenyl parent 4 set as 100% reference) |
| Comparator Or Baseline | Phenylpropanoic acid derivative 4; Eₘₐₓ defined as 100% reference |
| Quantified Difference | Eₘₐₓ increased by 40 percentage points (140% vs. 100%) |
| Conditions | GPR40 agonism assay in transfected cells; data are mean values from three independent experiments as reported in J Med Chem 2017, Table 1 |
Why This Matters
For scientists selecting a GPR40 agonist scaffold, the 40% higher maximal efficacy directly translates into greater insulinotropic capacity at full receptor occupancy, reducing the risk of ceiling‑limited efficacy.
- [1] Li H, Huang Q, Chen C, Xu B, Wang HY, Long YQ. Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. J Med Chem. 2017;60(7):2697-2717. doi:10.1021/acs.jmedchem.6b01357. View Source
